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Compound of Interest

Compound Name: Leu-Enkephalin

Cat. No.: B3434584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid

pentapeptide, Leu-enkephalin. We will delve into its core molecular structure, its complex

signaling mechanisms, and the experimental methodologies crucial for its study. This document

is intended to serve as a detailed resource for professionals engaged in neuroscience research

and the development of novel therapeutics targeting the opioid system.

Core Molecular Structure and Properties
Leu-enkephalin is a neuropeptide that plays a significant role in pain modulation and other

physiological processes.[1] Its fundamental properties are rooted in its specific amino acid

sequence and resulting three-dimensional structure.

Amino Acid Sequence and Chemical Properties
The primary structure of Leu-enkephalin is a pentapeptide with the following amino acid

sequence: Tyr-Gly-Gly-Phe-Leu[2][3][4].

This sequence gives rise to its specific chemical characteristics, summarized in the table below.
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Property Value Reference

Full IUPAC Name
L-tyrosyl-glycyl-glycyl-L-

phenylalanyl-L-leucine
[5]

One-Letter Code YGGFL

Molecular Formula C28H37N5O7

Molar Mass 555.62 g/mol

The N-terminal tyrosine residue is of paramount importance for its biological activity. The

phenolic hydroxyl group of tyrosine is thought to be analogous to the 3-hydroxyl group on

morphine and is critical for high-affinity binding to opioid receptors through the formation of

hydrogen bonds within the receptor's binding pocket.

Conformational Structure
Leu-enkephalin is characterized by significant conformational flexibility, allowing it to adopt

various shapes depending on its environment. This dynamic nature is crucial for its ability to

interact with different opioid receptor subtypes.

Crystalline State: X-ray crystallography studies have shown that Leu-enkephalin can exist

in several conformations in its solid state, including extended forms and various β-bends.

Solution State: In a solution, the peptide is in a dynamic equilibrium, existing as an ensemble

of multiple low-energy conformers. In solvents like DMSO, it tends to adopt folded β-bend

structures, while in water, it exists as a broader collection of different conformations. This

flexibility allows it to adopt the specific "bioactive conformation" required for binding to its

target receptors.

Biosynthesis and Signaling Pathways
Leu-enkephalin is an integral component of the endogenous opioid system, exerting its effects

through complex biochemical pathways, from its synthesis to receptor-mediated signal

transduction.

Biosynthesis from Precursors
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Leu-enkephalin is not synthesized directly but is processed from larger precursor proteins.

The amino acid sequence for Leu-enkephalin is encoded within the genetic sequences of

proenkephalin and prodynorphin. The human proenkephalin precursor is a 267-amino acid

protein that contains one copy of the Leu-enkephalin sequence and six copies of the Met-

enkephalin sequence. Enzymatic cleavage of these precursors releases the active

pentapeptide.
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Figure 1. Biosynthesis pathway of Leu-enkephalin.
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Receptor Binding and Signal Transduction
Leu-enkephalin functions as an agonist primarily at two types of G-protein coupled receptors

(GPCRs): the δ-opioid receptor (DOR) and the μ-opioid receptor (MOR), with a significantly

greater preference for the former. It has little to no significant interaction with the κ-opioid

receptor (KOR).

Upon binding, Leu-enkephalin induces a conformational change in the receptor, triggering two

main intracellular signaling cascades:

G-Protein Signaling Pathway: This is the canonical pathway for opioid-mediated analgesia.

The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o

protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly

modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying

potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The

collective effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the

release of pain-transmitting neurotransmitters.

β-Arrestin Pathway: Following G-protein activation, G-protein-coupled receptor kinases

(GRKs) phosphorylate the receptor, which then promotes the recruitment of β-arrestin 2. This

leads to receptor desensitization and internalization, a process that can modulate the

duration and intensity of the signal. The β-arrestin pathway can also initiate distinct signaling

cascades that are separate from G-protein signaling.
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Figure 2. Leu-enkephalin signaling pathways.

Quantitative Pharmacology
The interaction of Leu-enkephalin with its receptors can be quantified to understand its

potency and efficacy. The following tables summarize key binding affinity and functional activity

data from the literature.

Opioid Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki), which represents the

concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates

a higher binding affinity.
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Ligand Receptor Subtype Ki (nM) Reference

Leu-enkephalin μ-opioid (MOR) 1.7 - 3.4

Leu-enkephalin δ-opioid (DOR) 1.26 - 4.0

Leu-enkephalin κ-opioid (KOR) Low Affinity

DAMGO (selective

MOR agonist)
μ-opioid (MOR) ~1 - 10

DPDPE (selective

DOR agonist)
δ-opioid (DOR) ~1 - 10

U-69,593 (selective

KOR agonist)
κ-opioid (KOR) ~1 - 5

Functional Activity at Opioid Receptors
Functional assays measure the biological response following receptor binding. This includes

measures of G-protein activation (IC50 for cAMP inhibition) and β-arrestin 2 recruitment

(EC50).

Assay Type Receptor
Leu-enkephalin
Value (nM)

Reference

G-Protein Activation

(cAMP Inhibition)
δ-opioid (DOR) IC50: 4.6 - 48

G-Protein Activation

(cAMP Inhibition)
μ-opioid (MOR) IC50: 41 - 302

β-Arrestin 2

Recruitment
δ-opioid (DOR) EC50: 8.9

β-Arrestin 2

Recruitment
μ-opioid (MOR) EC50: 977

Key Experimental Protocols
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The study of Leu-enkephalin and its analogs relies on a suite of established experimental

techniques, from chemical synthesis to biological characterization.

Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the manual synthesis of an enkephalin analog using Fmoc chemistry, a

standard method in peptide research.

Objective: To chemically synthesize Leu-enkephalin or its analogs.

Methodology:

Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in dimethylformamide

(DMF) for 5 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by

treating the resin with a 20% piperidine in DMF solution. This is typically a two-step process:

a quick 5-minute treatment followed by a longer 15-minute treatment.

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe) to the

deprotected resin. This is achieved using coupling reagents like N,N′-diisopropylcarbodiimide

(DIC) and an activator such as Oxyma. The reaction is typically carried out at an elevated

temperature (e.g., 70°C) to speed up the process.

Wash Steps: After each deprotection and coupling step, thoroughly wash the resin with DMF

to remove excess reagents and byproducts.

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid

in the sequence (Gly, Gly, Tyr).

Cleavage and Deprotection: Once the full peptide is assembled, cleave it from the resin and

remove the side-chain protecting groups simultaneously. This is typically done using a

cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger

like triisopropylsilane (TIS).

Purification: Purify the crude peptide using preparative reverse-phase high-performance

liquid chromatography (RP-HPLC) on a C18 column.
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Characterization: Confirm the identity and purity of the final product using mass spectrometry

and analytical UPLC/HPLC.

Start:
Fmoc-Leu-Wang Resin

1. Fmoc Deprotection
(20% Piperidine/DMF)

2. Amino Acid Coupling
(Fmoc-AA, DIC, Oxyma)

3. Wash
(DMF)

Repeat Cycle for
- Phe
- Gly
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- Tyr

Next Amino Acid
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(TFA/TIS/H2O)

Final Amino Acid Added
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Figure 3. Workflow for Solid-Phase Peptide Synthesis.

Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific

opioid receptor subtype.

Objective: To quantify the binding affinity of Leu-enkephalin for opioid receptors.

Methodology:

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the

opioid receptor of interest (e.g., CHO or HEK cells transfected with MOR or DOR).

Assay Setup: In a multi-well plate, combine the membrane preparation, a known

concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and varying

concentrations of the unlabeled competitor compound (e.g., Leu-enkephalin).

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

Separation: Rapidly separate the bound from the unbound radioligand by filtration through

glass fiber filters. The membranes and bound radioligand are trapped on the filter.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the

competitor compound. The IC50 value (the concentration of competitor that displaces 50% of

the radioligand) is determined from this curve. The Ki value is then calculated from the IC50

using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of

the radioligand.

cAMP Inhibition Assay
This functional assay measures the ability of a compound to activate the Gi/o protein signaling

pathway by quantifying the resulting decrease in intracellular cAMP.
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Objective: To determine the potency (IC50) of Leu-enkephalin in activating G-protein

signaling.

Methodology:

Cell Culture: Use a cell line expressing the opioid receptor of interest and a cAMP-

responsive reporter system, such as a GloSensor-based luciferase.

Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP

levels) in the presence of varying concentrations of the test compound (e.g., Leu-
enkephalin).

Lysis and Detection: After incubation, lyse the cells and add the detection reagent for the

reporter system (e.g., a luciferin substrate for GloSensor).

Measurement: Measure the signal (e.g., luminescence) which is inversely proportional to the

amount of cAMP produced.

Data Analysis: Plot the signal against the concentration of the test compound to generate a

dose-response curve and determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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